4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
CAS No.: 1373920-88-7
Cat. No.: VC3019958
Molecular Formula: C9H7F4NO
Molecular Weight: 221.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373920-88-7 |
|---|---|
| Molecular Formula | C9H7F4NO |
| Molecular Weight | 221.15 g/mol |
| IUPAC Name | 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15) |
| Standard InChI Key | DBFJVYYVOCZDBU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N |
| Canonical SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Chemical Identification
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by multiple unique identifiers. The compound's basic identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1373920-88-7 |
| Molecular Formula | C₉H₇F₄NO |
| Molecular Weight | 221.155 g/mol |
| MDL Number | MFCD22201066 |
| InChI Key | DBFJVYYVOCZDBU-UHFFFAOYSA-N |
| PubChem CID | 86277673 |
| IUPAC Name | 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide |
| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N |
The compound contains a benzamide core structure with three key substituents: a fluorine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position . This combination of substituents creates a molecule with unique electronic and steric properties that influence its chemical behavior and potential applications.
Physical Properties
The physical characteristics of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide are crucial for understanding its behavior in various conditions and applications. Available physical property data is presented in Table 2.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Form | Solid |
| Purity (Commercial) | 97% |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Solubility | Not specified in available data |
While comprehensive physical property data remains limited in the available literature, the solid state at ambient conditions is consistently reported across sources . The high fluorine content likely contributes to specific physical characteristics such as increased lipophilicity and metabolic stability, properties common to fluorinated organic compounds.
Structural Features and Chemical Behavior
The molecular structure of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide presents several interesting features that influence its chemical behavior. The trifluoromethyl group (CF₃) at the 5-position is a strong electron-withdrawing group that affects the electronic distribution within the aromatic ring. Meanwhile, the methyl group at the 3-position provides electron-donating effects through inductive mechanisms.
This electronic interplay creates a molecule with an asymmetric electron distribution, potentially enabling selective reactivity at different positions of the ring. The primary amide functional group (-CONH₂) serves as both a hydrogen bond donor and acceptor, which may facilitate interactions with biological receptors or participation in supramolecular assemblies .
The fluorine atoms, particularly the trifluoromethyl group, significantly enhance the compound's metabolic stability by resisting enzymatic degradation, a characteristic that makes fluorinated compounds valuable in pharmaceutical and agrochemical applications.
Applications and Research Directions
Building Block in Organic Synthesis
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is primarily categorized as a building block for organic synthesis. The compound serves as a versatile intermediate in the preparation of more complex molecules, particularly those requiring fluorinated aromatic components .
The strategic positioning of the fluorine atoms and methyl group creates a substitution pattern that can be leveraged in various synthetic transformations. The primary amide group offers a reactive handle for further functionalization through hydrolysis, reduction, dehydration, or cross-coupling reactions .
Research Perspectives and Future Directions
Given the limited published research specifically focused on 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, several research avenues remain open for exploration:
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Systematic evaluation of its reactivity profile and potential as a synthetic intermediate
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Investigation of structure-activity relationships in biological systems
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Exploration of potential applications in material science, particularly in areas benefiting from fluorinated components
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Development of improved synthetic routes with higher yields and environmental sustainability
The compound's unique structural features, particularly the combination of fluorine substituents with precisely positioned methyl groups, suggest untapped potential in various research domains requiring specialized fluorinated building blocks.
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